molecular formula C16H12N2O2S B2605072 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole CAS No. 1388570-58-8

5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole

Cat. No. B2605072
CAS RN: 1388570-58-8
M. Wt: 296.34
InChI Key: BXRAVDFIDAZYIH-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole is a chemical compound that belongs to the thiazole family. It is a yellow crystalline powder that has been used in various scientific research studies due to its unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been reported to induce apoptosis in cancer cells. Moreover, it has been used as a fluorescent probe for the detection of metal ions such as zinc and copper.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole in lab experiments include its unique properties such as anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been used as a fluorescent probe for the detection of metal ions. However, the limitations of using 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the use of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole in scientific research. One possible direction is the synthesis of new derivatives of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole with improved properties such as increased potency and selectivity. Another possible direction is the use of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole as a probe for the detection of other metal ions. Moreover, the use of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole in the development of new drugs for the treatment of inflammatory diseases and cancer is also a promising future direction.
Conclusion:
In conclusion, 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole is a chemical compound that has been used in various scientific research studies due to its unique properties. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. Moreover, it has been used as a ligand in the synthesis of metal complexes for catalytic applications. The future directions for the use of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole in scientific research include the synthesis of new derivatives with improved properties, the use as a probe for the detection of other metal ions, and the development of new drugs for the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole involves the reaction between 2-amino-4-methylthiazole and 3-nitrobenzaldehyde in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and concentration of the reagents.

Scientific Research Applications

5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole has been used in various scientific research studies due to its unique properties. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been used as a fluorescent probe for the detection of metal ions such as zinc and copper. Moreover, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.

properties

IUPAC Name

5-methyl-2-(3-nitrophenyl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-11-15(12-6-3-2-4-7-12)17-16(21-11)13-8-5-9-14(10-13)18(19)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRAVDFIDAZYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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